molecular formula C9H14O6 B1298550 (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester CAS No. 37031-30-4

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

Cat. No.: B1298550
CAS No.: 37031-30-4
M. Wt: 218.2 g/mol
InChI Key: ROZOUYVVWUTPNG-WDSKDSINSA-N
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Description

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester is an organic compound characterized by its dioxolane ring structure and ester functional groups. This compound is notable for its stereochemistry, with specific (4S,5S) configurations, which can influence its reactivity and interactions in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester typically involves the following steps:

    Formation of the Dioxolane Ring: The initial step often involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring. For example, ethylene glycol can react with acetone in the presence of an acid catalyst to form 2,2-dimethyl-1,3-dioxolane.

    Esterification: The dioxolane intermediate is then subjected to esterification. This can be achieved by reacting the dioxolane with dimethyl oxalate in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ester groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, where nucleophiles such as amines or alcohols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be used under mild heating conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or new esters, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and stereospecific reactions. Its unique structure allows researchers to investigate how enzymes differentiate between stereoisomers.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The ester groups can be modified to create prodrugs that improve the bioavailability of active pharmaceutical ingredients.

Industry

Industrially, this compound is used in the synthesis of polymers and as an intermediate in the production of fine chemicals. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester exerts its effects depends on the context of its use. In chemical reactions, its ester groups are typically the reactive sites, undergoing nucleophilic attack or reduction. In biological systems, the stereochemistry of the compound can influence its binding to enzymes or receptors, affecting the overall biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester: The enantiomer of the compound , differing only in the stereochemistry.

    2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid: Lacks the ester groups, which can significantly alter its reactivity and applications.

    1,3-Dioxolane-4,5-dicarboxylic acid dimethyl ester: Similar structure but without the 2,2-dimethyl substitution, affecting its steric and electronic properties.

Uniqueness

The (4S,5S) configuration of 2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester imparts specific stereochemical properties that can be crucial in asymmetric synthesis and chiral recognition processes. Its unique combination of a dioxolane ring and ester groups makes it versatile for various chemical transformations and applications.

This detailed overview provides a comprehensive understanding of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZOUYVVWUTPNG-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169504
Record name 4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37031-30-4
Record name 4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37031-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (4S,5S)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate in the synthesis of C2-symmetric bis-sulfonamide derivatives?

A1: (4S,5S)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate serves as a crucial starting material in the multi-step synthesis of C2-symmetric N,N'-((2R,3R)-2,3-dihydroxybutane-1,4-diyl)bis(N-(2-chloro-3-(trifluoromethyl)benzyl)benzenesulfonamide) derivatives. [] The synthesis begins with the conversion of (4S,5S)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate to its corresponding dicarboxamide. This dicarboxamide then undergoes further transformations to ultimately yield the desired C2-symmetric bis-sulfonamide derivatives. These derivatives, possessing a chiral 1,3-dioxolane core, are being investigated for their potential as stereoselective chemotherapeutic agents, particularly against HIV. []

Q2: Can you elaborate on the structure-activity relationship (SAR) studies mentioned in the research and their implications?

A2: The research briefly touches upon the SAR of the synthesized sulfonamide derivatives concerning their hydrogen bond interactions with hydrolase enzymes. [] Although specific details are not provided in the abstract, it highlights that modifications to the sulfonamide structure can influence the strength of hydrogen bond interactions with the target hydrolase. These interactions are crucial for the derivatives' inhibitory activity. Further SAR studies are necessary to elucidate the precise structural features responsible for optimal binding and inhibition of the hydrolase enzyme. This information can guide the development of more potent and selective inhibitors for therapeutic applications.

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